REACTION_CXSMILES
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[CH2:1]1[O:19][C:18]2[CH:17]=[CH:16][C:5]([NH:6][C:7]3[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][N:8]=3)=[CH:4][C:3]=2[O:2]1>CO>[NH2:13][C:12]1[C:7]([NH:6][C:5]2[CH:16]=[CH:17][C:18]3[O:19][CH2:1][O:2][C:3]=3[CH:4]=2)=[N:8][CH:9]=[CH:10][CH:11]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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of 5% palladium on carbon as catalyst, the theoretical amount of hydrogen being consumed in 16 hours
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Duration
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16 h
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Type
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CUSTOM
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Details
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The catalyst was removed on a filter
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
|
Type
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EXTRACTION
|
Details
|
the dark residue was extracted with 75 ml
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Name
|
|
Type
|
|
Smiles
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NC=1C(=NC=CC1)NC1=CC2=C(C=C1)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |